molecular formula C10H8N2O2S B12922862 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one CAS No. 183811-08-7

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12922862
CAS No.: 183811-08-7
M. Wt: 220.25 g/mol
InChI Key: HBRYVNFLHJOOTA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is an organic compound with the molecular formula C10H8N2O2S It is a pyrimidinone derivative featuring a hydroxy group at the 6th position and a phenylthio group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

While specific industrial production methods for 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenylthio group.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-oxo-5-(phenylthio)pyrimidin-4(1H)-one.

    Reduction: Formation of reduced derivatives of the pyrimidinone ring.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.

    5-(Phenylthio)pyrimidin-4(1H)-one: Lacks the hydroxy group at the 6th position.

    6-Hydroxy-5-(phenylamino)pyrimidin-4(1H)-one: Contains a phenylamino group instead of a phenylthio group.

Uniqueness

6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxy and phenylthio groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

183811-08-7

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

HBRYVNFLHJOOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CNC2=O)O

Origin of Product

United States

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